molecular formula C12H15BrO B566649 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one CAS No. 100387-96-0

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one

Cat. No.: B566649
CAS No.: 100387-96-0
M. Wt: 255.155
InChI Key: IVZRDASCYVLRFC-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is a brominated ketone derivative featuring a butanone backbone substituted with a 2,4-dimethylphenyl group and a bromine atom at the β-position. Its molecular formula is C₁₂H₁₅BrO, with a molecular weight of 255.15 g/mol . This compound is utilized in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals. Key identifiers include:

  • CAS RN: Not explicitly listed in the evidence, but structurally similar compounds (e.g., 2-Bromo-1-(2,4-dimethylphenyl)ethanone) have CAS RN 26346-85-0 .
  • Physical State: Typically a solid, with commercial availability in amber glass bottles at ≥97% purity .
  • Safety: Classified as a flammable solid and corrosive substance under UN3261 .

Properties

IUPAC Name

2-bromo-1-(2,4-dimethylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-4-11(13)12(14)10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZRDASCYVLRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=C(C=C(C=C1)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one typically involves the bromination of 1-(2,4-dimethylphenyl)butan-1-one. This can be achieved by reacting 1-(2,4-dimethylphenyl)butan-1-one with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional purification steps such as recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the bromine atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This makes it useful in studies of enzyme inhibition and protein-ligand interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, stability, and applications of brominated aryl ketones depend on substituent patterns and backbone length. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS RN Key Properties
2-Bromo-1-(2,4-dimethylphenyl)butan-1-one C₁₂H₁₅BrO 255.15 2,4-dimethylphenyl, β-bromo N/A Flammable solid; mp not reported
2-Bromo-1-(2,4-dimethylphenyl)ethanone C₁₀H₁₁BrO 227.09–227.10 2,4-dimethylphenyl, α-bromo 26346-85-0 mp 44°C; corrosive solid
2-Bromo-1-(4-fluorophenyl)butan-1-one C₁₀H₁₀BrFO 259.11 4-fluorophenyl, β-bromo 119344-67-1 Not classified; used in synthesis
2-Bromo-1-(2-chlorophenyl)ethanone C₈H₆BrClO 233.48 2-chlorophenyl, α-bromo 5000-66-8 d = 1.602 g/cm³
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one C₁₀H₈BrCl₂O 306.44 4-chlorophenyl, β-bromo, γ-Cl N/A High-purity research chemical
Key Observations:

Ethanone derivatives generally have lower molecular weights and higher melting points (e.g., 44°C for C₁₀H₁₁BrO) due to compact structures .

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl in 2-chlorophenyl derivatives) increase electrophilicity at the carbonyl carbon, accelerating reactions like nucleophilic acyl substitution .
  • Bulky substituents (e.g., 2,4-dimethylphenyl) reduce solubility in polar solvents but improve stability against hydrolysis .

Halogen Variation :

  • Fluorine substituents (e.g., 4-fluorophenyl) enhance metabolic stability in pharmaceutical intermediates compared to bromine or chlorine .
Notable Findings:
  • Nucleophilic Substitution: Butanone derivatives undergo regioselective substitution at the β-bromo position, as demonstrated in the synthesis of β-bromo alcohols via sodium borohydride reduction .
  • Catalyzed Reactions : Palladium-catalyzed coupling of this compound with arylboronic acids yields biaryl ketones, valuable in drug discovery .

Biological Activity

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural characteristics, including the presence of a bromine atom and a dimethyl-substituted phenyl group, suggest potential biological activities that merit detailed investigation.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅BrO
  • Molecular Weight : 241.17 g/mol
  • Structural Features : The compound features a butanone backbone with a bromine atom at the 2-position and a 2,4-dimethylphenyl group. This configuration influences its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances electrophilicity, potentially enabling the compound to participate in nucleophilic attack reactions or to act as a signaling molecule in cellular pathways.

Biological Activity Overview

Research on structurally related compounds has indicated that halogenated ketones can exhibit significant biological activities, including:

  • Antifungal Properties : Compounds similar to this compound have been studied for their antifungal activities, suggesting potential applications in treating fungal infections.
  • Anticancer Activity : Preliminary studies indicate that derivatives of bromo-substituted ketones may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inducing apoptosis in cancer cells .

1. Antifungal Activity

A study investigating the antifungal properties of related compounds demonstrated that certain bromo-substituted butanones exhibit effective inhibition against fungal strains. These findings support the hypothesis that this compound may also possess similar antifungal capabilities.

2. Anticancer Potential

Research on related bromo-ketones revealed significant cytotoxicity against several cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds demonstrated IC50 values in the micromolar range, indicating effective growth inhibition.
  • CEM-13 (Leukemia) : Similar compounds showed enhanced activity compared to standard treatments like doxorubicin .

The presence of methyl groups on the phenyl ring was noted to enhance these effects, potentially due to improved hydrophobic interactions with target proteins.

Data Table: Comparative Biological Activities

Compound NameActivity TypeTarget Cell LinesIC50 (µM)
This compoundAntifungalVarious fungal strainsTBD
1-(3,4-Dimethylphenyl)butan-1-oneAnticancerMCF-715.63
2-Bromo-1-(3,4-dimethylphenyl)propan-1-oneAnticancerCEM-13TBD
DoxorubicinAnticancerMCF-710.38

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